4-acetoxy MPT

Psychedelic Pharmacology Behavioral Neuroscience Serotonin Receptor Agonists

Irreproducible behavioral data arise from uncharacterized tryptamine analogs-N-alkyl variation produces >2.5-fold potency differences in the 5-HT2A-mediated HTR assay. 4-Acetoxy MPT resolves this with a defined ED50 of 0.55 mg/kg, bridging 4-AcO-DMT and 4-AcO-MiPT for precise dose-response and SAR studies. • ≥98% purity reference standard for GC-MS/LC-MS/MS method validation • Solubility: 30 mg/mL in DMF/DMSO; 0.5 mg/mL in aqueous buffer-guides formulation • Ships blue ice; -20°C storage yields 3-year stability

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
CAS No. 2173386-55-3
Cat. No. B3025906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetoxy MPT
CAS2173386-55-3
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESCCCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C
InChIInChI=1S/C16H22N2O2/c1-4-9-18(3)10-8-13-11-17-14-6-5-7-15(16(13)14)20-12(2)19/h5-7,11,17H,4,8-10H2,1-3H3
InChIKeyCECCEKYTLKWWJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetoxy MPT (CAS 2173386-55-3): Tryptamine Reference Standard and Psychedelic Research Tool


4-Acetoxy MPT (4-AcO-MPT, CAS 2173386-55-3), systematically named 3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-yl acetate, is a synthetic tryptamine derivative within the 4-acetoxyindole class . It is an analytical reference standard intended for forensic and research applications . The compound is a prodrug of 4-HO-MPT, acting as a non-selective serotonin receptor agonist with primary activity at the 5-HT2A receptor [1]. 4-Acetoxy MPT induces the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic-like activity, and is structurally related to 4-AcO-DMT, 4-AcO-MET, and 4-AcO-MiPT [2].

Why 4-Acetoxy MPT Cannot Be Casually Substituted for Other 4-Acetoxy Tryptamines


Within the 4-acetoxy tryptamine class, seemingly minor modifications to the N-alkyl substituents result in significant, quantifiable differences in in vivo potency, receptor interaction profiles, and physicochemical properties. As demonstrated in head-to-head comparative studies, simply swapping the N-alkyl group between dimethyl, methylethyl, methylpropyl, and methylisopropyl variants leads to a >2.5-fold range in ED50 values for inducing the 5-HT2A-mediated head-twitch response (HTR) in mice [1]. Furthermore, the specific alkyl chain impacts critical drug-like properties such as aqueous solubility, which directly influences formulation options for in vivo studies . Therefore, assuming functional equivalence between 4-AcO-MPT and its close analogs like 4-AcO-DMT or 4-AcO-MiPT is scientifically unsupported and can lead to irreproducible experimental results. Selection must be based on the specific quantitative profile required for the intended research application.

Quantitative Differentiation of 4-Acetoxy MPT from Close Analogs: A Comparative Evidence Guide


In Vivo HTR Potency: 4-Acetoxy MPT Shows Intermediate Potency Among 4-Acetoxy Tryptamine Analogs

In a direct head-to-head comparison, 4-Acetoxy MPT (4-AcO-MPT) exhibits an ED50 of 0.55 mg/kg for inducing the head-twitch response (HTR) in C57BL/6J mice, a standard in vivo assay for 5-HT2A receptor activation. This places its potency as intermediate: it is less potent than 4-AcO-DMT (ED50 = 0.41 mg/kg) and 4-AcO-MET (ED50 = 0.44 mg/kg), but significantly more potent than 4-AcO-MiPT (ED50 = 1.11 mg/kg) [1]. On a molar basis, the same rank order is observed: 4-AcO-MPT (1.41 μmol/kg) is less potent than 4-AcO-DMT (1.12 μmol/kg) and 4-AcO-MET (1.17 μmol/kg), but twice as potent as 4-AcO-MiPT (2.84 μmol/kg) [1].

Psychedelic Pharmacology Behavioral Neuroscience Serotonin Receptor Agonists Structure-Activity Relationship (SAR)

Aqueous Solubility Profile: Differentiates 4-Acetoxy MPT Formulation Options for In Vivo Dosing

4-Acetoxy MPT demonstrates a specific solubility profile that dictates its formulation and handling. It is freely soluble in DMF and DMSO at 30 mg/mL, but shows markedly lower solubility in aqueous buffer systems and ethanol (0.5 mg/mL in both DMSO:PBS (1:1) and ethanol) . This profile is a key differentiator from analogs like 4-AcO-DMT, which is reported to have only slight solubility in chloroform and methanol . While a direct, standardized comparison of all compounds under identical conditions is lacking in the open literature, the available data suggests that the N-alkyl substitution influences solubility in common laboratory solvents, which is a primary consideration for preparing stock solutions and dosing formulations for in vivo work .

Drug Formulation Preclinical Pharmacokinetics Analytical Chemistry Reference Standards

Physicochemical Properties: Predicted Density and Boiling Point for Analytical Method Development

4-Acetoxy MPT possesses distinct predicted physicochemical properties that are essential for analytical method development and compound handling. Its predicted density is 1.1 ± 0.1 g/cm³ and its predicted boiling point is 429.3 ± 35.0 °C at 760 mmHg . These values are a direct consequence of its specific molecular structure (C16H22N2O2, MW = 274.358 g/mol) and differ from those of other 4-acetoxy tryptamines. For example, while the exact predicted density of 4-AcO-DMT (C14H18N2O2, MW = 246.30 g/mol) is not reported in the same source, its lower molecular weight suggests a different density and boiling point, which would affect its behavior in gas chromatography and other analytical techniques [1].

Analytical Method Development Chromatography Physicochemical Characterization Computational Chemistry

Purity and Analytical Standard Status: Ensures Research Reproducibility

4-Acetoxy MPT is commercially available as an analytical reference standard with a certified purity of ≥98% . This high level of purity is a critical differentiator from non-certified research chemicals or custom-synthesized material, which may contain unknown impurities or degradation products. The availability of a certified standard ensures that researchers are working with a well-characterized compound, which is essential for generating reproducible and reliable data in both in vitro and in vivo studies. While similar certified standards exist for some analogs like 4-AcO-MiPT , the specific compound identity and associated certificate of analysis are unique to 4-AcO-MPT and are required for accurate analytical method validation and forensic identification.

Analytical Chemistry Forensic Toxicology Reference Materials Quality Control

Optimal Research and Industrial Application Scenarios for 4-Acetoxy MPT


Behavioral Pharmacology Studies Requiring a Specific 5-HT2A-Mediated Response

When designing in vivo studies to investigate the behavioral effects of 5-HT2A receptor activation, 4-Acetoxy MPT is an optimal choice for experiments requiring a potency intermediate between 4-AcO-DMT and 4-AcO-MiPT. Its ED50 of 0.55 mg/kg in the mouse HTR assay provides a defined benchmark for dose-response studies, allowing researchers to probe the relationship between receptor occupancy and behavioral output [1]. This specific potency profile makes it a valuable tool for comparative pharmacology studies investigating structure-activity relationships of N-alkyl substitution.

Analytical Method Development and Forensic Toxicology

4-Acetoxy MPT's status as an analytical reference standard with ≥98% purity makes it essential for developing and validating analytical methods, such as GC-MS or LC-MS/MS, for the detection and quantification of this compound in biological matrices or seized materials . Its unique predicted physicochemical properties, including density and boiling point, are critical parameters for method optimization . Forensic toxicologists and analytical chemists can use this certified standard to ensure the accuracy and reliability of their assays, which is a legal and scientific requirement.

Formulation Development for Preclinical Dosing

The documented solubility profile of 4-Acetoxy MPT—specifically its high solubility in DMF and DMSO (30 mg/mL) and low solubility in aqueous buffers (0.5 mg/mL in DMSO:PBS)—is a key consideration for formulation development . This data guides the selection of appropriate vehicles and preparation methods for creating stock solutions and dosing formulations for in vivo administration. Researchers aiming to deliver 4-Acetoxy MPT via subcutaneous or intraperitoneal routes must account for this solubility behavior to ensure accurate dosing and avoid precipitation.

SAR Studies of 4-Substituted Tryptamines

4-Acetoxy MPT serves as a key comparator in systematic structure-activity relationship (SAR) studies of 4-substituted tryptamines. Its unique N-methyl-N-propyl substitution pattern allows for direct comparison with compounds bearing dimethyl (4-AcO-DMT), methylethyl (4-AcO-MET), and methylisopropyl (4-AcO-MiPT) groups, enabling researchers to dissect the influence of N-alkyl chain length and branching on in vivo potency, receptor selectivity, and metabolic stability [1]. This comparative approach is fundamental to understanding the molecular pharmacology of this class of compounds.

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